molecular formula C12H15Cl2N3O2S B7058186 1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea

1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea

Cat. No.: B7058186
M. Wt: 336.2 g/mol
InChI Key: YQINPSVKNVSBCG-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with 1-methyl-3-aminopiperidin-6-one in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,5-Dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea: shares similarities with other urea derivatives and thiophene-containing compounds.

    Thiourea derivatives: Compounds with similar structures but containing sulfur instead of oxygen in the urea moiety.

    Piperidinone derivatives: Compounds with similar piperidinone structures but different substituents on the thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,5-dichlorothiophen-3-yl)methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2S/c1-17-6-8(2-3-10(17)18)16-12(19)15-5-7-4-9(13)20-11(7)14/h4,8H,2-3,5-6H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQINPSVKNVSBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC(=O)NCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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